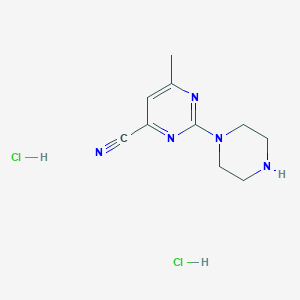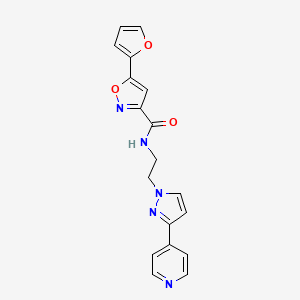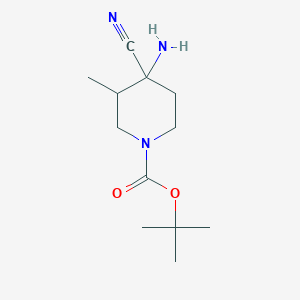![molecular formula C7H13NO B2591690 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine CAS No. 2470435-09-5](/img/structure/B2591690.png)
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” is a chemical compound with a molecular weight of 142.15 . It is also known by its IUPAC name "2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid" . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in recent years . Scientists have developed saturated bioisosteres of the ortho-substituted phenyl ring with improved physicochemical properties, such as 2-oxabicyclo[2.1.1] hexanes .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9)" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 142.15 , storage temperature of 4°C , and it is available in powder form .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine is related to 2-oxabicyclo[2.1.1]hexane derivatives, which have been synthesized through various methods including cyclization and intramolecular photocycloaddition processes. These syntheses allow for the exploration of the compound's structural configurations and reactivity, contributing to a deeper understanding of its chemical properties (Kirmse & Mrotzeck, 1988).
Copper-Mediated Synthesis
Copper-mediated reactions have been employed to synthesize related structures such as 3-azabicyclo[3.1.0]hex-2-enes from N-allyl/propargyl enamine carboxylates. This method involves intramolecular cyclopropanation and carbooxygenation, highlighting the versatility of copper in promoting complex reactions that can potentially be applied to synthesize this compound related compounds (Toh et al., 2011).
Applications in Organic Synthesis
Compounds like this compound are key intermediates in organic synthesis, enabling the construction of complex molecular architectures. For instance, 2-azabicyclo[2.1.1]hexanes have been synthesized for their potential applications in medicinal chemistry and as building blocks in synthetic organic chemistry (Stevens & Kimpe, 1996).
Biological Activity and Pharmaceutical Applications
The structural motifs related to this compound have been investigated for their biological activities. For example, 3-azabicyclo[3.1.0]hexanes, which share a similar bicyclic structure, have been studied for their potential as bioactive pharmaceuticals, suggesting that this compound could also possess interesting biological properties (Liu et al., 2013).
Safety and Hazards
Future Directions
The future directions for “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” and similar compounds are promising. The concept of replacing the phenyl ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with an improved physicochemical profile . This work suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry .
Mechanism of Action
It’s important to note that the safety information indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care.
In terms of its potential applications, it has been suggested that 2-oxabicyclo[2.1.1]hexanes, a class of compounds to which “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” belongs, can be used as bioisosteres of ortho- and meta-benzenes . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to modify the structure of the drug while retaining its biological activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)9-5-7/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKQDUYOBNPUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)

![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)



